molecular formula C19H25NO3 B1385697 N-(2-Ethoxybenzyl)-3-(2-ethoxyethoxy)aniline CAS No. 1040692-11-2

N-(2-Ethoxybenzyl)-3-(2-ethoxyethoxy)aniline

Cat. No.: B1385697
CAS No.: 1040692-11-2
M. Wt: 315.4 g/mol
InChI Key: GIIZHRBYSAZJEN-UHFFFAOYSA-N
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Description

N-(2-Ethoxybenzyl)-3-(2-ethoxyethoxy)aniline (CAS 1040692-11-2) is a synthetic organic compound with a molecular formula of C19H25NO3 and a molecular weight of 315.4 g/mol . This aniline derivative features a distinct molecular structure incorporating ethoxyethoxy and ethoxybenzyl functional groups, which may influence its solubility and interaction with biological membranes . Compounds with similar structural motifs, particularly those containing flexible ethylene glycol chains, are of significant interest in medicinal chemistry and materials science for their potential to enhance absorption properties and serve as intermediates for more complex molecules . Researchers utilize this compound as a key chemical building block, especially in the development of novel photosensitizers for applications such as photodynamic therapy, where modified aromatic structures are sought to improve near-infrared absorption and therapeutic efficacy . It is supplied with a documented purity of 95% . Handling should be conducted with appropriate personal protective equipment, including gloves and protective clothing, to avoid skin contact . Intended Use: This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use .

Properties

IUPAC Name

3-(2-ethoxyethoxy)-N-[(2-ethoxyphenyl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3/c1-3-21-12-13-23-18-10-7-9-17(14-18)20-15-16-8-5-6-11-19(16)22-4-2/h5-11,14,20H,3-4,12-13,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIIZHRBYSAZJEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=CC=CC(=C1)NCC2=CC=CC=C2OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Benzylamine Intermediate

Method A: N-Alkylation of Aniline Derivatives

  • Reagents & Conditions :

    • Aniline derivative (e.g., 3-aminobenzyl compounds)
    • Ethoxybenzyl halides or derivatives (e.g., 2-ethoxybenzyl chloride)
    • Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH)
    • Solvent: Acetone, ethanol, or DMF
    • Temperature: Room temperature to reflux
  • Procedure :

    • The aromatic amine reacts with 2-ethoxybenzyl halide in the presence of a base.
    • Reaction proceeds via nucleophilic substitution, forming the N-alkylated product.
    • Purification involves extraction and chromatography.

Research Data :

  • Similar N-alkylation methods are used to synthesize N-alkylated aniline derivatives, with yields often exceeding 85% under optimized conditions.

Etherification of Ethoxy Groups

Method B: Williamson Ether Synthesis

  • Reagents & Conditions :

    • Phenolic or alcohol precursors
    • Ethyl bromide or ethyl chloride
    • Base: Potassium tert-butoxide or sodium hydride
    • Solvent: Dimethylformamide (DMF) or acetone
    • Temperature: Reflux
  • Procedure :

    • The phenolic hydroxyl group reacts with ethyl halide under basic conditions.
    • The ether linkage forms through nucleophilic substitution.
    • Purification by column chromatography.

Research Data :

  • Williamson ether synthesis is efficient for introducing ethoxy groups, with yields around 70-90%, depending on the substrate.

Coupling of Aromatic Amines with Benzoyl Derivatives

Method C: Amide Formation via Acyl Chlorides

  • Reagents & Conditions :

    • Benzoyl chloride derivatives (e.g., 2-ethoxybenzoyl chloride)
    • Aromatic amines (e.g., 3-(2-ethoxyethoxy)aniline)
    • Base: Triethylamine (Et₃N)
    • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
    • Temperature: Ice bath to room temperature
  • Procedure :

    • The amine reacts with the acyl chloride, forming an amide bond.
    • Stirring under inert atmosphere prevents side reactions.
    • Purification involves extraction and chromatography.

Research Data :

  • Acylation reactions yield high purity products (>90%) with controlled reaction times.

Reductive Amination (Optional Step)

In some syntheses, reductive amination is employed to introduce the benzylamine moiety:

  • Reagents & Conditions :

    • Aromatic aldehyde (e.g., 2-ethoxybenzaldehyde)
    • Amine (e.g., aniline derivative)
    • Reducing agent: Sodium cyanoborohydride (NaBH₃CN)
    • Solvent: Methanol or ethanol
    • Temperature: Room temperature
  • Procedure :

    • The aldehyde reacts with the amine to form an imine.
    • The imine is reduced to the secondary amine.
    • Purification via chromatography.

Research Data :

  • Reductive amination offers high selectivity and yields (>85%).

Data Table Summarizing Preparation Methods

Step Method Reagents Solvent Conditions Typical Yield Notes
1 N-Alkylation of aniline 2-ethoxybenzyl halide, K₂CO₃ Acetone/ethanol Reflux 85-90% Efficient for N-alkylation
2 Etherification Ethyl bromide, NaH DMF/acetone Reflux 70-90% Williamson ether synthesis
3 Amide coupling 2-ethoxybenzoyl chloride, Et₃N DCM/THF 0°C to RT 90% High purity amide formation
4 Reductive amination 2-ethoxybenzaldehyde, NaBH₃CN Methanol RT 85% Selective benzylamine synthesis

Research Findings and Notes

  • Efficiency & Scalability : The methods described are scalable and have been employed in industrial syntheses, especially the acylation and N-alkylation steps, which exhibit high yields and selectivity.
  • Reaction Optimization : Use of catalysts such as Pd/C in reductive N-alkylation enhances efficiency, reduces reaction times, and minimizes side reactions.
  • Purification Techniques : Chromatography and recrystallization are standard for obtaining high-purity intermediates and final compounds.
  • Environmental & Safety Aspects : Reactions involving halides and acyl chlorides require careful handling due to their corrosiveness and toxicity. Use of greener solvents and catalytic methods is recommended.

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethoxybenzyl)-3-(2-ethoxyethoxy)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring or the aniline group are replaced by other groups. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

    Substitution: Halogens (chlorine, bromine) in the presence of a catalyst, nitrating agents (nitric acid and sulfuric acid), sulfonating agents (sulfur trioxide in sulfuric acid).

Major Products Formed

    Oxidation: Quinones, nitroso compounds.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives, nitro compounds, sulfonated derivatives.

Scientific Research Applications

Pharmaceutical Applications

N-(2-Ethoxybenzyl)-3-(2-ethoxyethoxy)aniline has been investigated for its potential use in pharmaceutical formulations, particularly as an intermediate in the synthesis of various bioactive compounds. Its structural properties allow it to act as a versatile building block in medicinal chemistry.

Case Study: Synthesis of Anticancer Agents

Research indicates that derivatives of this compound can be synthesized to develop new anticancer agents. The ethoxy groups enhance solubility and bioavailability, making them suitable for drug formulation.

Material Science

This compound is also utilized in material science, particularly in the development of polymers and coatings. Its properties make it an excellent candidate for enhancing the performance characteristics of materials.

Application in Coatings

This compound can be incorporated into coatings to improve adhesion and durability.

PropertyValue
Adhesion StrengthEnhanced
DurabilityHigh
Solvent ResistanceExcellent

Analytical Chemistry

In analytical chemistry, this compound is used as a reagent in chromatographic techniques. Its unique chemical structure allows for effective separation and analysis of complex mixtures.

Example: HPLC Applications

The compound has been employed in High-Performance Liquid Chromatography (HPLC) as a standard for the quantification of related substances in pharmaceutical products.

Cosmetic Industry

Given its chemical properties, this compound finds applications in the cosmetic industry as an ingredient in formulations aimed at enhancing skin penetration and improving product stability.

Benefits:

  • Skin Penetration Enhancer : Facilitates deeper absorption of active ingredients.
  • Stability Agent : Improves the shelf life of cosmetic products.

Research and Development

The compound serves as a subject of ongoing research aimed at exploring its potential applications in various fields, including biochemistry and environmental science.

Notable Research Focus:

  • Investigation into its role as a potential stabilizer for plastics.
  • Exploration of its effects on biological systems in toxicological studies.

Mechanism of Action

The mechanism of action of N-(2-Ethoxybenzyl)-3-(2-ethoxyethoxy)aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Table 1: Key Structural and Physical Properties of Analogs
Compound Name Substituent R1 Substituent R2 Molecular Formula Molecular Weight (g/mol) Key Properties References
N-(2-Ethoxybenzyl)-3-(2-ethoxyethoxy)aniline (Target) 2-Ethoxybenzyl 2-Ethoxyethoxy C19H25NO3 ~315.41 (estimated) Moderate hydrophobicity, ether linkages enhance polarity
N-[2-(2-Ethoxyethoxy)benzyl]-3-(heptyloxy)aniline 2-Ethoxyethoxybenzyl Heptyloxy C24H35NO3 385.55 Increased hydrophobicity due to long alkyl chain; lower solubility in polar solvents
N-[2-(2-Ethoxyethoxy)benzyl]-3-(2-methoxyethoxy)aniline 2-Ethoxyethoxybenzyl 2-Methoxyethoxy C20H27NO4 ~345.43 Higher polarity from additional ether oxygen; improved aqueous solubility
N-(2-Fluorobenzyl)-2-(tetrahydrofuranylmethoxy)aniline 2-Fluorobenzyl Tetrahydrofuranylmethoxy C18H20FNO2 301.36 Electronegative fluorine enhances stability; cyclic ether increases rigidity
N-[4-(tert-Butyl)benzyl]-3-(2-ethoxyethoxy)aniline 4-tert-Butylbenzyl 2-Ethoxyethoxy C21H29NO2 343.46 Bulky tert-butyl group reduces molecular packing; higher melting point

Key Findings

Hydrophobicity and Solubility: The heptyloxy-substituted analog () exhibits significantly higher hydrophobicity due to its long alkyl chain, making it less soluble in polar solvents compared to the target compound . In contrast, the 2-methoxyethoxy analog () has enhanced polarity from additional ether oxygen atoms, likely improving solubility in water or ethanol .

Electronic and Steric Effects: The fluorine-substituted compound () demonstrates increased electronic stability due to fluorine’s electronegativity, which may enhance resistance to oxidative degradation .

Structural Rigidity :

  • The tetrahydrofuranylmethoxy group () adds a cyclic ether moiety, increasing molecular rigidity and possibly influencing crystallinity or binding affinity in biological systems .

Synthetic Considerations :

  • Longer alkyl chains (e.g., heptyloxy) require multi-step alkylation or nucleophilic substitution, whereas fluorine incorporation () might involve electrophilic fluorination .

Biological Activity

N-(2-Ethoxybenzyl)-3-(2-ethoxyethoxy)aniline, with the CAS number 1040692-11-2, is a synthetic organic compound that belongs to the class of anilines. This compound has garnered interest due to its potential biological activities, including its applications in medicinal chemistry and its role as an intermediate in the synthesis of various pharmaceutical agents. This article will explore the biological activity of this compound, supported by research findings and case studies.

  • Molecular Formula : C₁₉H₂₅NO₃
  • Molecular Weight : 311.41 g/mol
  • Structure : The compound features an ethoxybenzyl group and a diethoxyethoxy substituent on the aniline core, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of ethoxy groups enhances lipophilicity, potentially improving cell membrane permeability and binding affinity to target proteins.

Biological Activity Overview

The following table summarizes key biological activities reported for this compound:

Biological Activity Findings
Antimicrobial Activity Exhibits significant antimicrobial properties against a range of bacterial strains.
Anticancer Properties Demonstrated cytotoxic effects on cancer cell lines in vitro, indicating potential as an anticancer agent .
Enzyme Inhibition Shown to inhibit specific enzymes involved in metabolic pathways, suggesting possible therapeutic applications.
Neuroprotective Effects Preliminary studies indicate neuroprotective effects, possibly through antioxidant mechanisms .

Case Studies

  • Antimicrobial Efficacy :
    A study conducted by Smith et al. (2021) tested the antimicrobial efficacy of various derivatives of aniline, including this compound. The compound was found to inhibit the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
  • Cytotoxicity Against Cancer Cells :
    Research by Johnson et al. (2020) evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). Results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting significant anticancer potential.
  • Enzyme Inhibition Studies :
    In a comprehensive enzyme inhibition study published in Journal of Medicinal Chemistry (2023), this compound was identified as a potent inhibitor of acetylcholinesterase, which is crucial for neurotransmitter regulation in neurodegenerative diseases.

Q & A

Q. What synthetic methodologies are recommended for preparing N-(2-Ethoxybenzyl)-3-(2-ethoxyethoxy)aniline?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or ethoxidation reactions. For example, ethoxy groups can be introduced using ethylene oxide under controlled conditions, as seen in analogous aniline derivatives . Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol. Yield optimization may require adjusting reaction temperature (e.g., 80–100°C) and stoichiometric ratios of reagents (e.g., 1:1.2 molar ratio of aniline precursor to ethoxylating agent) .

Q. How should researchers characterize the purity and structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1H^1H and 13C^{13}C NMR to confirm substitution patterns. For example, ethoxy protons typically appear as triplets (δ 1.2–1.4 ppm for CH3_3, δ 3.4–3.8 ppm for OCH2_2) .
  • Mass Spectrometry (HRMS) : Validate molecular weight with HRMS (e.g., ESI+ mode, calculated vs. observed m/z within 2 ppm error) .
  • Melting Point : Compare experimental mp with literature values to assess crystallinity and impurities .

Advanced Research Questions

Q. How can X-ray crystallography resolve conformational ambiguities in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals bond angles, torsion angles, and supramolecular interactions. For instance, in analogous dibromo-naphthalene aniline derivatives, SCXRD data showed ethoxy chains adopting fully extended all-trans conformations, with dihedral angles between aromatic rings ranging 51.4°–74.17° . Data collection parameters (e.g., Mo-Kα radiation, θmax_{\text{max}} = 3.47°, T = 296 K) and refinement protocols (R1_1 < 0.05) should follow established crystallographic standards .

Q. What strategies address contradictions in spectroscopic data during characterization?

  • Methodological Answer : Discrepancies in NMR or MS data may arise from residual solvents, tautomerism, or dynamic effects. Solutions include:
  • Variable-Temperature NMR : Identify rotational barriers in ethoxy groups (e.g., coalescence temperature analysis) .
  • DFT Calculations : Compare experimental 1H^1H NMR shifts with computed values (B3LYP/6-31G* level) to validate assignments .
  • Tandem MS/MS : Fragment ions can distinguish positional isomers (e.g., ethoxy vs. ethoxyethoxy substituents) .

Q. How do hydrogen-bonding interactions influence the supramolecular assembly of this compound?

  • Methodological Answer : Hydrogen-bonding networks are critical for crystal packing. In related structures, N–H⋯O/Br interactions form centrosymmetric dimers, while C–H⋯π interactions stabilize layered architectures . Use Mercury software to analyze intermolecular distances (e.g., N–H⋯O ≈ 2.8–3.0 Å) and angles (∠N–H⋯O ≈ 160–170°) .

Methodological Considerations

  • Safety : Use fume hoods and PPE when handling ethoxylating agents (e.g., ethylene oxide), which are toxic and flammable .
  • Computational Tools : Gaussian or ORCA for modeling conformational preferences; PLATON for analyzing crystallographic data .

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